N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, also known as CP-55940, is a synthetic cannabinoid compound. It is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. CP-55940 has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
科学的研究の応用
Potential in Diabetes Treatment
One of the earliest identified applications of related sulfonylurea compounds, which share a functional group similarity to N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, was in the treatment of diabetes. The mode of action of these drugs is similar, focusing on enhancing insulin secretion from the pancreas. Research conducted in the 1960s on metahexamide, a compound with a related mechanism, demonstrated its potential for diabetes treatment through preliminary studies suggesting a significantly strong hypoglycemic effect compared to other drugs in its class (Pollen, Barnes, Tanner, Stimson, & Williams, 1960).
Assessment in Tumors Using PET Imaging
Another significant application of similar compounds is in the evaluation of tumor proliferation using PET imaging. A study designed to assess the safety and feasibility of imaging tumor proliferation with 18F-ISO-1, a compound structurally related to N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, indicated its potential in evaluating the proliferative status of solid tumors. This approach could significantly contribute to the assessment and treatment planning for various cancers (Dehdashti, Laforest, Gao, Shoghi, Aft, Nussenbaum, Kreisel, Bartlett, Cashen, Wagner-Johnson, & Mach, 2013).
Implications in Neurological Conditions
Compounds with similar structures have been evaluated for their implications in neurological conditions. Research on memantine, which shares pharmacological characteristics with N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, demonstrated its potential in treating neurological disorders like Parkinson's disease by antagonizing NMDA receptors, suggesting a pathway for investigating the therapeutic uses of N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide in similar conditions (Kornhuber, Bormann, Retz, Hübers, & Riederer, 1989).
Exploration in Treatment of Hyponatremia
Additionally, research into related sulfonamide compounds has explored their use in treating hyponatremia, a condition characterized by low sodium levels in the blood, often associated with syndrome of inappropriate antidiuretic hormone (SIADH). A study on the effects of a non-peptide arginine vasopressin (AVP) antagonist suggests potential routes through which N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide could be researched for similar applications (Saito, Ishikawa, Abe, Kamoi, Yamada, Shimizu, Saruta, & Yoshida, 1997).
特性
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4S/c1-24-18-8-7-17(13-19(18)25-2)26(22,23)20-14-15-9-11-21(12-10-15)16-5-3-4-6-16/h7-8,13,15-16,20H,3-6,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYFQNCMGXRPCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。